molecular formula C11H16N2O B8673465 8-hydrazino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran

8-hydrazino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran

Cat. No.: B8673465
M. Wt: 192.26 g/mol
InChI Key: HZADNTPNSMHRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydrazino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2,5-dimethyl-3,4-dihydro-2H-chromen-8-yl)hydrazine

InChI

InChI=1S/C11H16N2O/c1-7-3-6-10(13-12)11-9(7)5-4-8(2)14-11/h3,6,8,13H,4-5,12H2,1-2H3

InChI Key

HZADNTPNSMHRLL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC(=C2O1)NN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

23 g of 1E was mixed with 60 ml of concentrated hydrochloric acid and the mixture was warmed to 70° C., then stirred to room temperature. Then the mixture was cooled to 0° C. and 120 g of ice water was added, followed by addition, drop-by-drop over 15 minutes, of a solution of 9.9 g of sodium nitrite in 30 ml of water. The resulting mixture was stirred at 0° C. for 30 minutes, poured into a cold (0° C.) mixture of 120 g of sodium sulfite in 450 ml of water, and stirred at room temperature for three hours. Then 22.6 g of sodium dithionite was added in portions to the stirred mixture, at room temperature and the mixture was stirred at room temperature for 18 hours. The stirred mixture was heated to 75° C., 125 g of potassium chloride was added, the mixture was stirred at 75° C. for 15 minutes and then chilled to 0° C. and filtered. The solid was dried and mixed with 300 ml of methanol. The resulting slurry was stirred and cooled to -10° C. while excess anhydrous hydrogen chloride was added. The resulting mixture was stirred to 5° C., the methanol was evaporated therefrom, and the residue was taken up in 300 ml of water. The resulting mixture was made basic with 50% aqueous sodium hydroxide, and extracted with ether. The extract was dried (MgSO4), filtered and concentrated to dryness at 25° C. and 30 Torr, to give 8-hydrazino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran (1F), as an amber syrup.
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
22.6 g
Type
reactant
Reaction Step Five
Quantity
125 g
Type
reactant
Reaction Step Six

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